molecular formula C14H15NO5 B2628228 Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate CAS No. 82419-92-9

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B2628228
CAS No.: 82419-92-9
M. Wt: 277.276
InChI Key: ADEAMHUSQBWKCL-UHFFFAOYSA-N
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Description

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of methoxy groups at positions 5 and 7, along with an ethyl ester group at position 3, enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5,7-dimethoxy-2-nitrobenzaldehyde.

    Cyclization: The nitrobenzaldehyde undergoes cyclization with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the quinoline core.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent like iron powder in acetic acid.

    Esterification: Finally, the amino group is converted to the ethyl ester through esterification with ethanol and a catalyst such as sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thioquinoline derivatives.

Scientific Research Applications

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in developing new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of dyes and pigments due to its stable chromophore.

Mechanism of Action

The mechanism of action of Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can disrupt cellular processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Ethyl 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Uniqueness

Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of methoxy groups at positions 5 and 7, which enhance its chemical reactivity and biological activity compared to other quinoline derivatives. These structural features contribute to its distinct pharmacological profile and make it a valuable compound in drug discovery and development.

Properties

CAS No.

82419-92-9

Molecular Formula

C14H15NO5

Molecular Weight

277.276

IUPAC Name

ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16)

InChI Key

ADEAMHUSQBWKCL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC

solubility

not available

Origin of Product

United States

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